2-thia-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone
CAS No.: 2034608-17-6
Cat. No.: VC4227643
Molecular Formula: C17H21NO2S
Molecular Weight: 303.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034608-17-6 |
|---|---|
| Molecular Formula | C17H21NO2S |
| Molecular Weight | 303.42 |
| IUPAC Name | (4-phenyloxan-4-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
| Standard InChI | InChI=1S/C17H21NO2S/c19-16(18-11-15-10-14(18)12-21-15)17(6-8-20-9-7-17)13-4-2-1-3-5-13/h1-5,14-15H,6-12H2 |
| Standard InChI Key | YXDVPBUWCUTAJR-UHFFFAOYSA-N |
| SMILES | C1COCCC1(C2=CC=CC=C2)C(=O)N3CC4CC3CS4 |
Introduction
Synthesis Pathways
While specific synthesis routes for this exact compound are not detailed in the provided search results, similar compounds are synthesized using multi-step organic reactions involving:
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Cyclization Reactions: Formation of the bicyclic core (e.g., 2-thia-5-azabicyclo[2.2.1]heptane) through intramolecular cyclization of precursors containing sulfur and nitrogen functionalities.
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Substitution Reactions: Introduction of the phenyl-substituted tetrahydropyran moiety via nucleophilic substitution or coupling reactions.
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Carbonylation: Addition of the methanone group to connect the two primary structural units.
Analytical Characterization
To confirm the structure and purity of such compounds, standard analytical techniques are employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Determines chemical shifts for protons () and carbons (). |
| Mass Spectrometry | Confirms molecular weight and fragmentation patterns. |
| IR Spectroscopy | Identifies functional groups (e.g., carbonyl, aromatic rings). |
| X-ray Crystallography | Provides detailed 3D molecular structure if crystallized successfully. |
Medicinal Chemistry
The bicyclic structure with sulfur and nitrogen atoms is often associated with enzyme inhibition or receptor binding due to its ability to form hydrogen bonds and interact with active sites in proteins.
Drug Discovery
The phenyl-tetrahydropyran moiety may contribute to lipophilicity and membrane permeability, enhancing drug-like properties.
Biological Activity
Although no direct studies on this compound were found, similar structures have shown activities such as:
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Anti-inflammatory effects (e.g., via inhibition of enzymes like 5-lipoxygenase).
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Antimicrobial properties due to heterocyclic cores interacting with bacterial enzymes.
Research Outlook
Given its structural complexity, further research could focus on:
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Docking Studies: Computational simulations to predict binding affinity with biological targets.
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Structure-Activity Relationship (SAR): Modifying substituents on the bicyclic or tetrahydropyran rings to optimize activity.
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Pharmacokinetics: Evaluating absorption, distribution, metabolism, and excretion (ADME) profiles.
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